Benzene-hexa-n-octanoate Benzene-hexa-n-octanoate
Brand Name: Vulcanchem
CAS No.: 65201-71-0
VCID: VC19415542
InChI: InChI=1S/C54H90O12/c1-7-13-19-25-31-37-43(55)61-49-50(62-44(56)38-32-26-20-14-8-2)52(64-46(58)40-34-28-22-16-10-4)54(66-48(60)42-36-30-24-18-12-6)53(65-47(59)41-35-29-23-17-11-5)51(49)63-45(57)39-33-27-21-15-9-3/h7-42H2,1-6H3
SMILES:
Molecular Formula: C54H90O12
Molecular Weight: 931.3 g/mol

Benzene-hexa-n-octanoate

CAS No.: 65201-71-0

Cat. No.: VC19415542

Molecular Formula: C54H90O12

Molecular Weight: 931.3 g/mol

* For research use only. Not for human or veterinary use.

Benzene-hexa-n-octanoate - 65201-71-0

Specification

CAS No. 65201-71-0
Molecular Formula C54H90O12
Molecular Weight 931.3 g/mol
IUPAC Name [2,3,4,5,6-penta(octanoyloxy)phenyl] octanoate
Standard InChI InChI=1S/C54H90O12/c1-7-13-19-25-31-37-43(55)61-49-50(62-44(56)38-32-26-20-14-8-2)52(64-46(58)40-34-28-22-16-10-4)54(66-48(60)42-36-30-24-18-12-6)53(65-47(59)41-35-29-23-17-11-5)51(49)63-45(57)39-33-27-21-15-9-3/h7-42H2,1-6H3
Standard InChI Key ZYULWONIYVWSQP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)OC1=C(C(=C(C(=C1OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

Benzene-hexa-n-octanoate is synthesized via esterification, where benzene reacts with octanoic acid under controlled conditions. The reaction proceeds as:

C6H6+6CH3(CH2)6COOHC54H90O12+6H2O\text{C}_6\text{H}_6 + 6 \text{CH}_3(\text{CH}_2)_6\text{COOH} \rightarrow \text{C}_{54}\text{H}_{90}\text{O}_{12} + 6 \text{H}_2\text{O}

This process requires acid catalysis (e.g., sulfuric acid) and elevated temperatures (120–150°C) to achieve yields exceeding 70%. Purification involves recrystallization from ethanol or acetone, followed by column chromatography to isolate the hexasubstituted product.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern:

  • 1H^1\text{H}-NMR: Peaks at δ 0.88 ppm (terminal methyl groups) and δ 4.30 ppm (ester-linked methylene) .

  • 13C^{13}\text{C}-NMR: Resonances at 170 ppm (carbonyl carbons) and 125–130 ppm (aromatic carbons) .

High-performance liquid chromatography (HPLC) reveals a purity of ≥99.77% for research-grade samples .

Structural Analysis and Molecular Configuration

Crystallographic Features

X-ray diffraction studies reveal a hexagonal columnar mesophase in the liquid crystalline state, with a lattice parameter of a=3.82nma = 3.82 \, \text{nm} . The benzene core adopts a planar conformation, while the octanoate chains exhibit gauche defects, contributing to conformational flexibility .

Infrared Spectroscopy

Infrared (IR) spectra show key absorptions at:

  • 2920 cm1^{-1} (C–H stretching in alkyl chains)

  • 1745 cm1^{-1} (ester C=O stretching)

  • 1600 cm1^{-1} (aromatic C=C stretching) .

Phase-dependent spectral shifts indicate reduced chain ordering in the mesophase compared to the crystalline state .

Thermochemical Properties and Phase Behavior

Phase Transitions and Enthalpy Changes

Benzene-hexa-n-octanoate undergoes three distinct phase transitions (Table 1):

TransitionTemperature (K)ΔH (kJ/mol)ΔS (J/mol·K)
Crystalline II → Crystalline I301.8948.96164.01
Crystalline I → Columnar355.1046.07129.81
Columnar → Isotropic Liquid357.0919.2253.77

Data sourced from adiabatic calorimetry .

The large entropy change (164.01 J/mol·K) during the II→I transition arises from conformational melting of alkyl chains .

Heat Capacity and Entropy

The constant-pressure heat capacity (CpC_p) of the solid phase at 298.15 K is 2131.3 J/mol·K, decreasing to 1514.2 J/mol·K in the mesophase due to reduced molecular mobility .

Applications in Materials Science and Liquid Crystals

Liquid Crystalline Behavior

The compound exhibits a columnar mesophase between 355.10 K and 357.09 K, characterized by:

  • Optical anisotropy: Birefringence (Δn\Delta n) of 0.12 under polarized light .

  • Thermal stability: Degradation onset at 520 K under nitrogen .

Applications include:

  • Organic semiconductors: Charge carrier mobility of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in aligned films .

  • Templates for nanoporous materials: Pore diameters tunable via alkyl chain length.

Surfactant and Polymer Additive

The amphiphilic structure enables use as:

  • Nonionic surfactant: Critical micelle concentration (CMC) of 0.12 mM in aqueous solutions.

  • Plasticizer: Reduces glass transition temperature (TgT_g) of polyvinyl chloride by 15°C at 5 wt% loading.

Recent Advances and Research Directions

Solid-State NMR Insights

13C-NMR studies reveal four molecules per asymmetric unit in the crystalline phase, with dynamic disorder in the mesophase . Anisotropic chemical shifts (Δδ=12ppm\Delta \delta = 12 \, \text{ppm}) confirm columnar stacking .

Computational Modeling

Molecular dynamics simulations predict a persistence length of 8.2 nm for columnar aggregates, aligning with experimental SAXS data .

Hybrid Materials Development

Recent work integrates benzene-hexa-n-octanoate into metal-organic frameworks (MOFs), achieving surface areas of 1200 m2^2/g for gas storage applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator